Regioisomeric Advantage: >9,000-Fold Improvement in MAO-B Inhibition Compared to the 4-Phenyl Isomer
The substitution position of the 4-chlorophenyl ring on the indeno-pyridazinone core dictates MAO-B inhibitory potency. The target compound, a 3-substituted isomer, inhibits human MAO-B with an IC50 of 11.0 nM [1]. In contrast, its 4-substituted regioisomer, 4-(4-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, exhibits an IC50 of 100,000 nM against rat MAO-B [2]. This represents an approximate 9,090-fold difference in potency, underscoring that the 3-position substitution is a non-negotiable structural requirement for potent target engagement.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50, nM) |
|---|---|
| Target Compound Data | 11.0 nM (human MAO-B) |
| Comparator Or Baseline | 4-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one, IC50 = 100,000 nM (rat MAO-B) |
| Quantified Difference | ~9,090-fold increase in potency for the 3-substituted isomer (cross-species comparison) |
| Conditions | Inhibition of human supersomes MAO-B (target) vs. continuous spectrophotometric assay using rat MAO-B and kynuramine substrate (comparator). |
Why This Matters
Procurement of the incorrect regioisomer yields a compound with negligible MAO-B activity, rendering it useless for studies requiring target engagement.
- [1] BindingDB BDBM50031020: IC50 11.0 nM against human MAO-B. View Source
- [2] BindingDB BDBM19172: IC50 100,000 nM against rat MAO-B. View Source
